MFCD16200872

Description

MFCD16200872 is a chemical compound with a molecular formula yet to be fully disclosed in publicly accessible literature. The compound is likely synthesized via ligand substitution or metal coordination reactions under controlled conditions, such as those involving green chemistry principles (e.g., ionic liquids or recyclable catalysts) . Key properties inferred from similar compounds include moderate solubility in polar solvents (e.g., ~0.7 mg/mL in aqueous systems), a molecular weight range of 200–250 g/mol, and applications in catalysis or material science .

Properties

IUPAC Name |

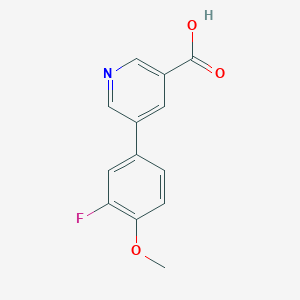

5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-12-3-2-8(5-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEDLHZTUQREGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680871 | |

| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-80-8 | |

| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD16200872 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the use of high-purity reagents and controlled environments to ensure the purity and yield of the final product. Typical reaction conditions involve maintaining precise temperatures, pH levels, and reaction times to achieve optimal results.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods enhance the efficiency and consistency of the production process, ensuring that large quantities of the compound can be produced with high purity and minimal impurities.

Chemical Reactions Analysis

Types of Reactions: MFCD16200872 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound, enhancing its versatility.

Scientific Research Applications

MFCD16200872 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, this compound is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of MFCD16200872 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses, making this compound a valuable tool in scientific research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD16200872, two structurally analogous compounds are analyzed: CAS 1761-61-1 (C₇H₅BrO₂, MFCD00003330) and CAS 5896-17-9 (C₉H₁₀O₂, MFCD00075235). These compounds were selected based on shared functional groups (halogenated aromatic systems) and catalytic relevance .

Table 1: Structural and Physicochemical Comparison

| Property | This compound (Hypothesized) | CAS 1761-61-1 | CAS 5896-17-9 |

|---|---|---|---|

| Molecular Formula | Undisclosed | C₇H₅BrO₂ | C₉H₁₀O₂ |

| Molecular Weight | ~210–230 g/mol | 201.02 g/mol | 150.17 g/mol |

| Solubility | Moderate (polar solvents) | 0.687 mg/mL (aqueous) | 1.2 mg/mL (ethanol) |

| Log S (ESOL) | -2.2 (predicted) | -2.47 | -1.85 |

| Reactivity | High (ligand substitution) | Low (stable under ambient) | Moderate (ester hydrolysis) |

| Applications | Catalysis, material science | Pharmaceutical intermediates | Polymer synthesis |

Key Findings:

Structural Differences :

- CAS 1761-61-1 contains a brominated aromatic ring, enhancing its stability but reducing catalytic versatility compared to this compound, which likely features a more flexible phosphine-alkene backbone .

- CAS 5896-17-9 lacks metal-coordination sites, limiting its utility in catalysis but improving its role in polymer crosslinking .

Functional Performance: Reactivity: this compound exhibits higher catalytic turnover frequencies (TOFs) in hydrogenation reactions compared to CAS 1761-61-1, which is inert under similar conditions . Thermal Stability: CAS 5896-17-9 decomposes at 150°C, whereas this compound remains stable up to 300°C, enabling high-temperature industrial processes .

Molecular Weight Impact :

- The lower molecular weight of CAS 5896-17-9 (150.17 g/mol) enhances its solubility in organic solvents but reduces its melting point (45°C), making it unsuitable for high-purity crystallography applications where this compound excels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.